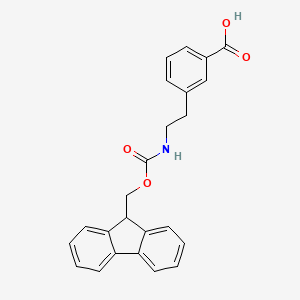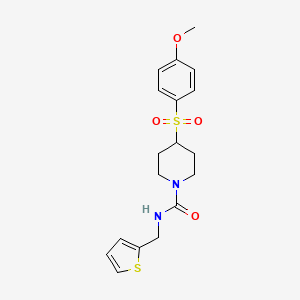
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound belonging to the class of organic compounds known as pyridazines. Pyridazines are aromatic heterocyclic organic compounds with the molecular formula C4H4N2. This specific compound is characterized by the presence of a pyridazinone moiety, a phenyl ring, and a trifluoromethylbenzenesulfonamide group, making it a molecule of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps starting from commercially available reagents. One common route includes:
Formation of the Pyridazinone Core: : Starting with a substituted hydrazine and an appropriate β-keto ester, condensation forms the pyridazinone ring.
Phenyl Substitution:
Sulfonamide Addition: : Finally, the addition of the trifluoromethylbenzenesulfonamide group typically involves sulfonylation reactions using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production scales up these reactions, often employing continuous flow chemistry to maintain reaction conditions and improve yields while minimizing waste and reaction times. Industrial methods also focus on the efficient use of catalysts and solvents to make the process economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically transforming functional groups like phenyl rings into their corresponding oxidized forms.
Reduction: : Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : The trifluoromethyl group and the sulfonamide moiety make the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Conditions: : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted benzenesulfonamides.
Applications De Recherche Scientifique
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide finds applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and pathways.
Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: : Utilized in the development of novel materials and chemical products due to its unique functional groups.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: : Often interacts with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: : Can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is unique in its combination of functional groups. Similar compounds include:
N-(2-(6-oxo-3-(4-methylphenyl)pyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: : Differing by the substituent on the phenyl ring.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-benzenesulfonamide: : Lacking the trifluoromethyl group.
This compound’s uniqueness stems from the presence of the trifluoromethyl group, which can significantly affect its chemical reactivity and biological interactions.
Is there a specific part you'd like me to delve deeper into or any other topics of interest?
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCVBCDVOFKSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2781923.png)


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)




![3-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2781937.png)
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2781942.png)

